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Compound of Interest

Compound Name: Lymphoprep

Cat. No.: B1260219 Get Quote

Technical Support Center: Optimizing
Lymphoprep™ Gradients
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

red blood cell (RBC) contamination during peripheral blood mononuclear cell (PBMC) isolation

using Lymphoprep™ gradients.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of red blood cell contamination in Lymphoprep™ gradients?

Red blood cell (RBC) contamination during PBMC isolation can stem from several factors. Key

reasons include improper sample handling, suboptimal temperature of reagents, incorrect

centrifugation parameters, and poor layering technique.[1][2] Processing blood samples older

than 48 hours can also lead to increased RBC and granulocyte contamination as the density of

these cells changes over time.[1][2]

Q2: How does temperature affect the separation process?

Temperature is a critical factor for successful PBMC isolation. Both the blood sample and the

Lymphoprep™ medium should be at room temperature (18–26 °C) for optimal separation.

Using cold reagents can lead to low yields of mononuclear cells, cell clumping, and increased

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1260219?utm_src=pdf-interest
https://www.benchchem.com/product/b1260219?utm_src=pdf-body
https://www.benchchem.com/product/b1260219?utm_src=pdf-body
https://www.researchgate.net/post/How_to_avoid_RBC_contamination_during_PBMC_isolation
https://www.stemcell.com/efficient-blood-processing
https://www.researchgate.net/post/How_to_avoid_RBC_contamination_during_PBMC_isolation
https://www.stemcell.com/efficient-blood-processing
https://www.benchchem.com/product/b1260219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RBC contamination. It's important to allow reagents stored at 2–8 °C to warm to room

temperature for a sufficient amount of time, which could be several hours for larger volumes.

Q3: Can the age of the blood sample impact RBC contamination?

Yes, the age of the blood sample is a significant factor. Processing blood within a few hours of

collection is ideal. With samples older than 48 hours, the density of granulocytes and red blood

cells can change, leading to their contamination in the PBMC layer.[1][2] For blood stored for

more than two hours, increasing the centrifugation time to 30 minutes may be necessary.[3]

Q4: What should I do if I consistently get high RBC contamination?

If you consistently experience high RBC contamination, a post-separation RBC lysis step is a

common and effective solution.[1][4] Commercially available RBC lysis buffers, often containing

ammonium chloride, can be used to selectively lyse contaminating red blood cells while leaving

leukocytes intact.[5][6] However, it's important to note that lysis buffers can sometimes impact

the viability of certain cell types.[7]

Q5: Are there alternative methods to simplify the process and reduce contamination?

Yes, systems like SepMate™ tubes can be used in conjunction with Lymphoprep™ to simplify

the layering process.[2][8] These tubes contain an insert that allows for rapid layering of the

blood over the density gradient medium without mixing, which can reduce user variability and

improve the consistency of separation.[2][8]

Troubleshooting Guide
This guide addresses specific issues that can lead to red blood cell contamination.
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Issue Potential Cause
Recommended

Solution
Citations

Visible Red Streaks in

PBMC Layer

Improper layering of

blood onto the

Lymphoprep™

gradient, causing

mixing of the layers.

Gently layer the

diluted blood onto the

Lymphoprep™ by

tilting the tube and

letting the blood run

down the side.

Alternatively, use a

SepMate™ tube to

prevent mixing.

[2][3][8]

Entire Lymphoprep™

Layer is Red

Delay between

layering the blood and

starting centrifugation.

Centrifuge the tubes

immediately after

layering the blood to

prevent the dispersal

of red blood cells into

the gradient medium.

Large, Red Pellet

After Washing

Significant RBC

contamination in the

collected PBMC layer.

Implement a post-

wash RBC lysis step

using a suitable lysis

buffer.

[1][9]

Low PBMC Yield and

High RBC

Contamination

Incorrect

centrifugation speed

or time.

Ensure the centrifuge

is set to the

recommended speed

(e.g., 800 x g) and

time (20 minutes). For

older blood samples,

increase

centrifugation time to

30 minutes.

[3]

Inconsistent Results

Between Samples

Variability in sample

quality or handling.

Standardize the

protocol, ensuring

consistent blood

dilution, reagent

temperatures, and

[1]
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centrifugation

parameters for all

samples. For

troubleshooting,

consider processing a

single donor's blood in

two separate tubes to

distinguish between

sample-specific issues

and user-related

variability.

Difficulty in Identifying

the PBMC Layer

Thin PBMC layer due

to low white blood cell

count in the original

sample.

Be meticulous when

aspirating the PBMC

layer. It may be helpful

to collect a small

amount of the plasma

above and the

Lymphoprep™ below

the interface to ensure

collection of all

mononuclear cells,

followed by an RBC

lysis step to clean up

the sample.

[4]

Experimental Protocols
Standard Lymphoprep™ Protocol for PBMC Isolation
This protocol is a standard method for isolating PBMCs from whole blood.

Preparation:

Ensure both the anticoagulated whole blood and Lymphoprep™ are at room temperature

(18-26°C).[3]

Dilute the whole blood 1:1 with a balanced salt solution (e.g., PBS).[3][10]
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Layering:

Add 15 mL of Lymphoprep™ to a 50 mL conical centrifuge tube.

Carefully layer 30-35 mL of the diluted blood on top of the Lymphoprep™, minimizing

mixing of the two layers. This can be achieved by tilting the tube and allowing the blood to

flow slowly down the inner wall.[3][11]

Centrifugation:

Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge

brake turned off.[3] For blood stored for over 2 hours, increase the centrifugation time to

30 minutes.[3]

Harvesting:

After centrifugation, carefully aspirate the upper plasma layer without disturbing the

mononuclear cell layer at the plasma/Lymphoprep™ interface.

Collect the mononuclear cell layer using a sterile pipette.[12]

Washing:

Transfer the collected cells to a new centrifuge tube and wash by adding an excess of

balanced salt solution.

Centrifuge at 300 x g for 10 minutes at room temperature.

Discard the supernatant and resuspend the cell pellet. Repeat the wash step.

Optional Post-Isolation RBC Lysis
After the final wash step of the standard protocol, resuspend the cell pellet in 1-2 mL of a

commercial RBC lysis buffer.

Incubate for 5-10 minutes at room temperature.[9]

Add an excess of balanced salt solution to stop the lysis reaction.
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Centrifuge at 300 x g for 10 minutes.

Discard the supernatant and resuspend the PBMC pellet in the desired medium.

Visual Guides
Experimental Workflow for Density Gradient
Centrifugation
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Harvesting & Washing

Optional RBC Lysis
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onto Lymphoprep™

Add Lymphoprep™
to Centrifuge Tube

Centrifuge at 800 x g
for 20 min (Brake Off)

Aspirate Plasma Layer

Collect PBMC Layer

Wash PBMCs (x2)

Resuspend in Lysis Buffer

If RBCs present

Incubate & Wash
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Caption: Workflow for PBMC isolation using Lymphoprep™.
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Troubleshooting Flowchart for RBC Contamination

High RBC Contamination
Observed

Are reagents at
room temperature?

Yes

Yes

No

No

Was layering performed
carefully and immediately

followed by centrifugation?

Action: Equilibrate blood and
Lymphoprep™ to 18-26°C

Yes

Yes

No

No

Are centrifugation
parameters correct?

(speed, time, brake off)

Action: Refine layering technique.
Avoid delays before centrifugation.

Yes

Yes

No

No

Is the blood sample
fresh (<48 hours old)?

Action: Verify centrifuge settings.
Use 800 x g for 20 min, brake off.

Yes

Yes

No

No

Consider post-isolation
RBC lysis or using

SepMate™ tubes for
consistent results.

Action: Increase centrifugation time
to 30 min for older samples.

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1260219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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